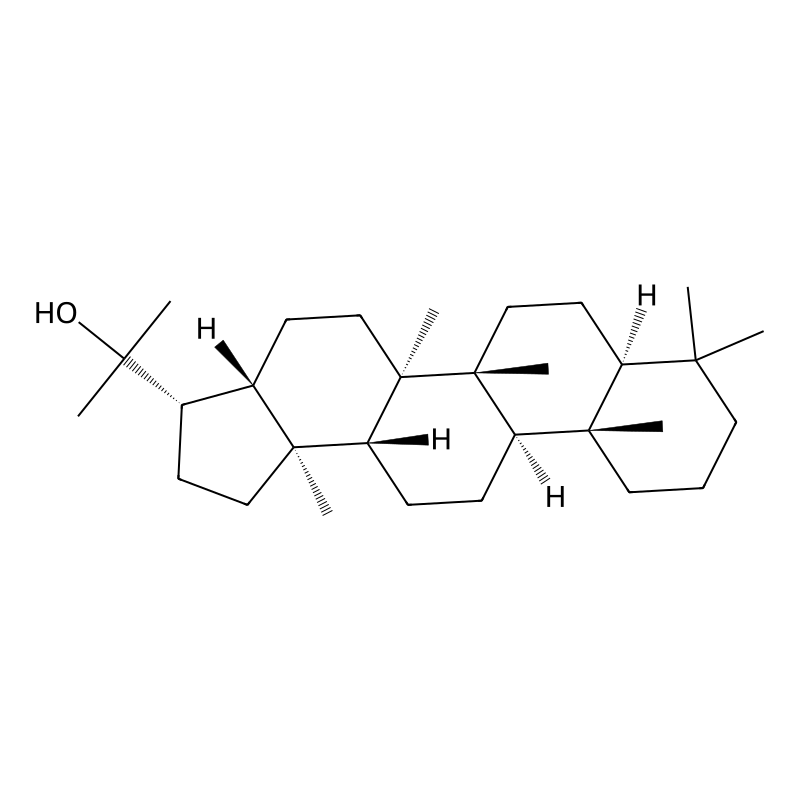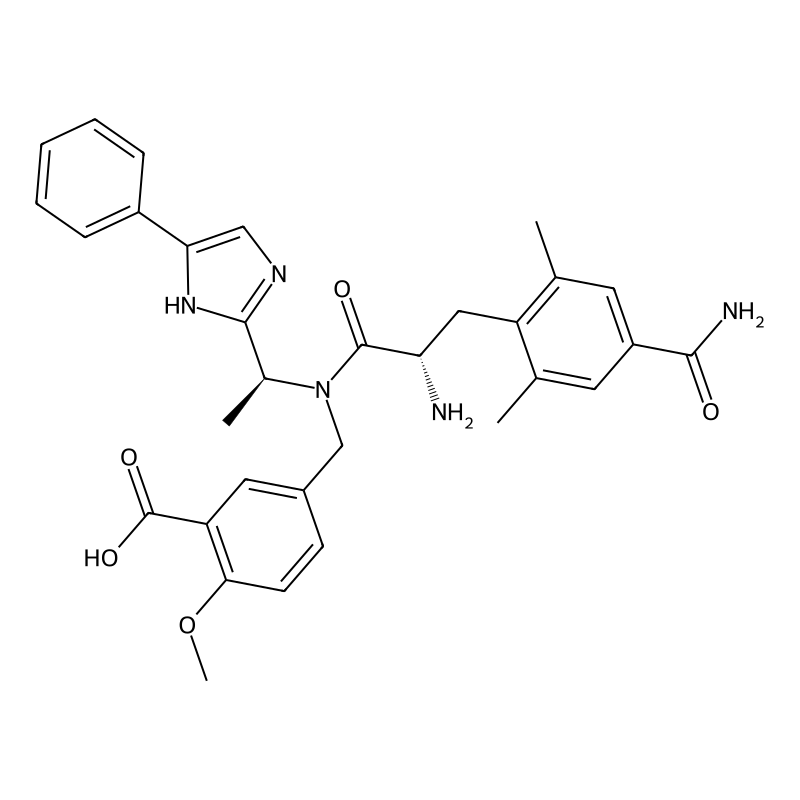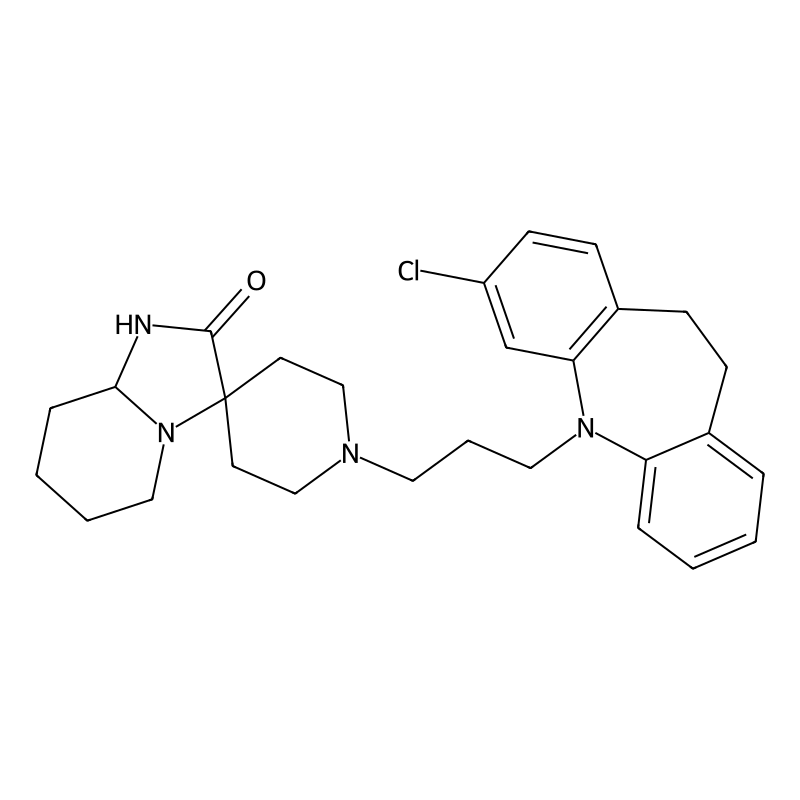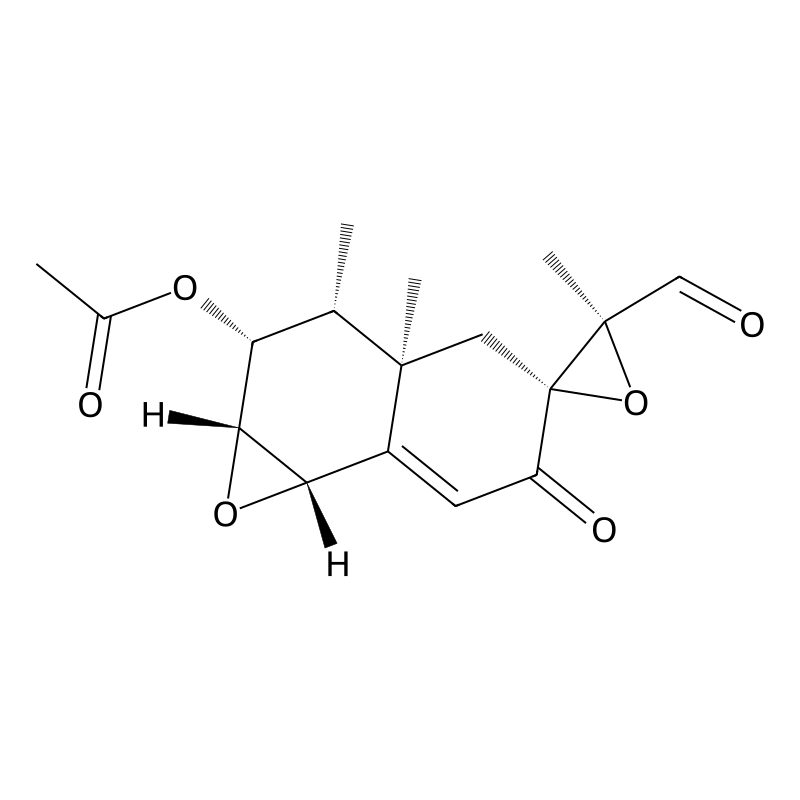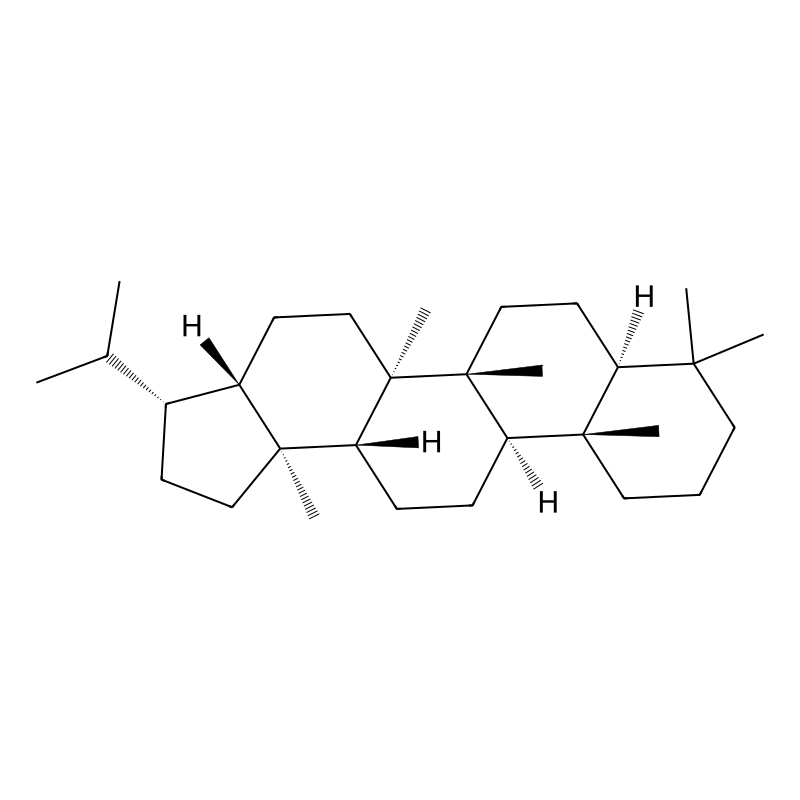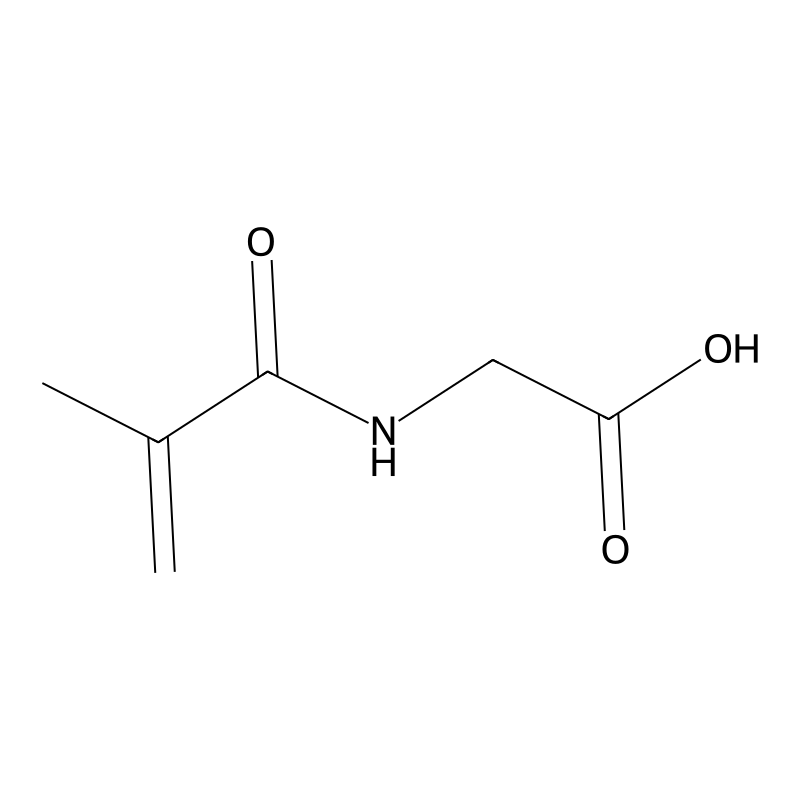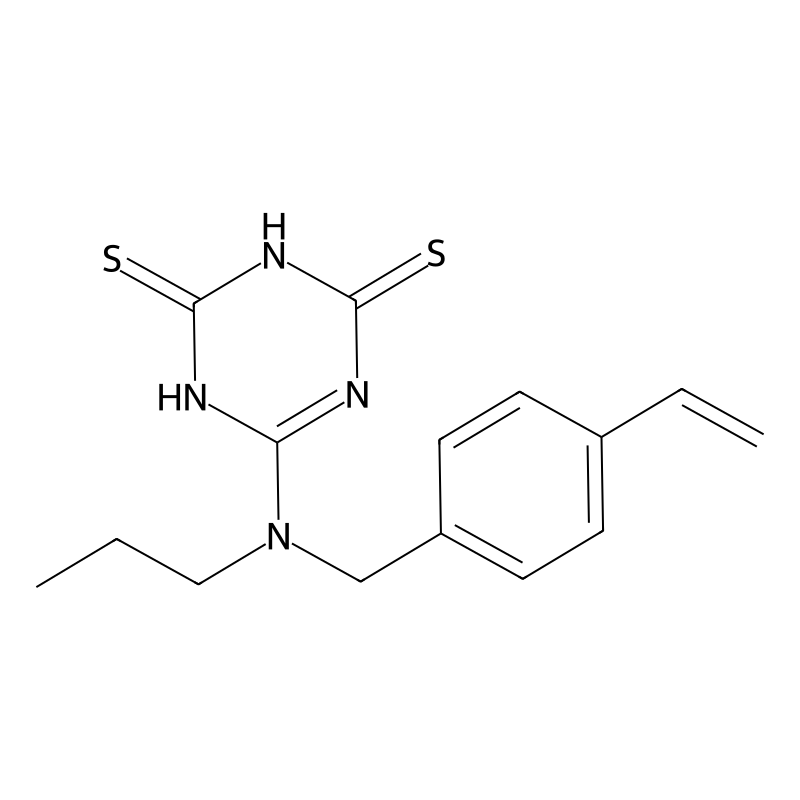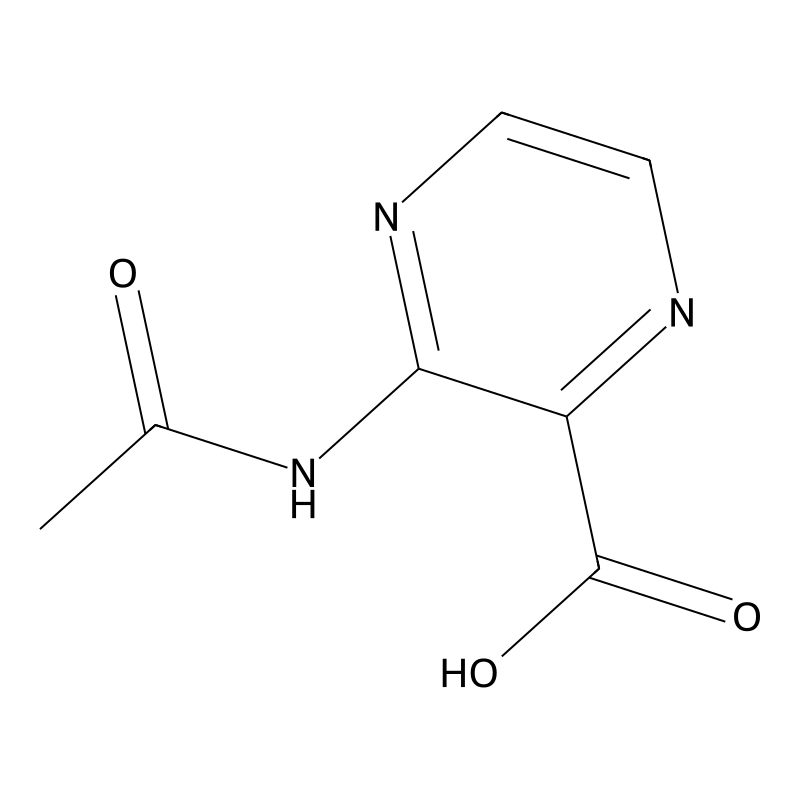(s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid
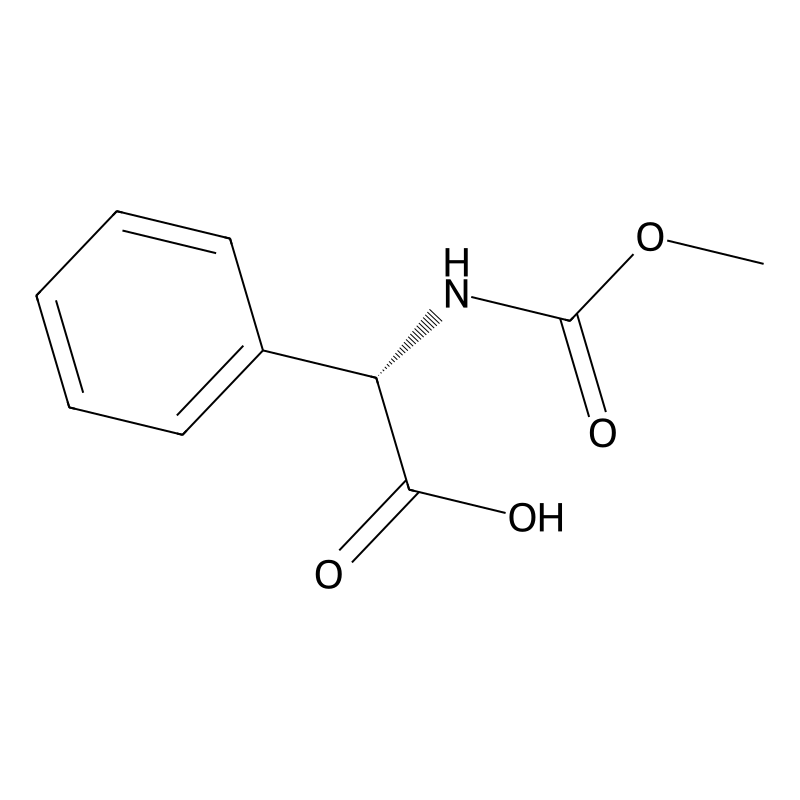
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Protein Synthesis and Function
Amino acids are the building blocks of proteins, and research into modified amino acids can help scientists understand how proteins are synthesized and how they function in the body. This knowledge is critical to many areas of biology and medicine, such as the development of new drugs .
Enzyme Design and Inhibition
Many drugs work by targeting enzymes. Research into modified amino acids can be used to design new enzymes with specific functions or to inhibit the activity of existing enzymes. This type of research is important for developing new drugs to treat a variety of diseases .
Understanding Metabolic Processes
Modified amino acids can be used as tools to study metabolic processes in the body. By studying how these modified amino acids are metabolized, scientists can gain insights into how normal amino acids are processed .
(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a chiral amino acid derivative with the molecular formula . It features a phenyl group attached to a carbon atom that is also bonded to a methoxycarbonylamino group. This compound typically appears as a white to yellow powder and has a melting point of approximately 120 °C . Its structure allows it to participate in various
- Amidation: Reacting with amines to form amides.
- Esterification: Reaction with alcohols to form esters, particularly under acidic conditions.
- Decarboxylation: Removal of the carboxyl group under specific conditions, yielding corresponding amines or hydrocarbons.
These reactions are valuable in the synthesis of pharmaceuticals and biologically active compounds, showcasing the compound's versatility in organic synthesis .
Research indicates that (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid and its derivatives exhibit various biological activities. These include:
- Anti-inflammatory properties: Similar compounds have shown effectiveness in reducing inflammation.
- Analgesic effects: Potential for pain relief through interaction with biological targets involved in pain signaling pathways.
Its unique structure allows it to influence metabolic pathways, making it a candidate for further therapeutic exploration .
Several methods have been developed for synthesizing (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid:
- Direct Amination: Reacting phenylacetic acid with methoxycarbonyl chloride in the presence of a base.
- Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of the compound from simpler substrates.
- Multi-step Synthesis: Involves several reaction steps, including protection and deprotection of functional groups, to achieve the desired product.
These methods allow for optimization based on yield and purity, which are critical for research applications .
(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid finds applications in various fields:
- Pharmaceutical Development: As a building block for synthesizing more complex drug molecules.
- Biochemical Research: Used in studies exploring amino acid derivatives' roles in biological systems.
- Synthetic Organic Chemistry: Serves as an intermediate in the synthesis of other compounds due to its reactive functional groups .
Interaction studies have demonstrated that (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid can bind to specific receptors involved in pain and inflammation pathways. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses. Research has focused on its binding affinity with proteins related to metabolic processes, providing insights into how this compound may influence biological functions .
Several compounds share structural similarities with (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. Here are notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-2-(4-methylphenyl)acetic acid | Similar backbone but lacks methoxycarbonyl group | More hydrophobic due to methyl substitution |
| (S)-2-(Methoxycarbonyl)amino-3-phenyllactic acid | Contains an additional carbon in the chain | Different stereochemistry affecting activity |
| 3-(4-Methoxyphenyl)alanine | Contains a methoxy group on the phenyl ring | Different amino acid structure affecting properties |
These compounds illustrate variations in structure that can influence their biological activity and chemical behavior, highlighting the uniqueness of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid within this class .
